molecular formula C10H17NO5 B14481971 Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate CAS No. 65120-87-8

Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate

Cat. No.: B14481971
CAS No.: 65120-87-8
M. Wt: 231.25 g/mol
InChI Key: VTSJFWFCXGDFNZ-UHFFFAOYSA-N
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Description

Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate typically involves the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Another method involves the use of a coupling reagent to facilitate the formation of the ester bond under milder conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide carbonyl carbon, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate exerts its effects involves the interaction of its functional groups with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-bis((methoxycarbonyl)amino)acetate
  • Methyl 2-[(methoxycarbonyl)amino]-4-nitroanilino]carbothioylcarbamate

Uniqueness

Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate is unique due to its specific combination of ester and amide functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

65120-87-8

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-(methoxycarbonylamino)-6-oxoheptanoate

InChI

InChI=1S/C10H17NO5/c1-7(12)5-4-6-8(9(13)15-2)11-10(14)16-3/h8H,4-6H2,1-3H3,(H,11,14)

InChI Key

VTSJFWFCXGDFNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(C(=O)OC)NC(=O)OC

Origin of Product

United States

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